4-(Bromomethyl)-2-methylhexane
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H17Br |
|---|---|
Molecular Weight |
193.12 g/mol |
IUPAC Name |
4-(bromomethyl)-2-methylhexane |
InChI |
InChI=1S/C8H17Br/c1-4-8(6-9)5-7(2)3/h7-8H,4-6H2,1-3H3 |
InChI Key |
MSEWQYMTOKBUDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C)C)CBr |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromomethyl 2 Methylhexane
Direct Bromination Approaches and Isomeric Control
Direct bromination of an alkane represents the most straightforward conceptual approach to 4-(bromomethyl)-2-methylhexane. However, controlling the regioselectivity of the halogenation is a critical challenge.
Radical Bromination Pathways for Alkane Functionalization
Radical bromination is a fundamental transformation in organic chemistry for the functionalization of alkanes. numberanalytics.com The reaction proceeds via a free-radical chain mechanism, which is typically initiated by light or heat. This process involves the homolytic cleavage of a bromine source to generate bromine radicals (Br•). wikipedia.org These highly reactive species then abstract a hydrogen atom from the alkane, in this case, a precursor like 2-methylheptane, to form a carbon radical. The subsequent reaction of this carbon radical with a bromine source yields the alkyl bromide and a new bromine radical, which continues the chain reaction.
The stability of the resulting carbon radical intermediate dictates the major product. Tertiary radicals are more stable than secondary radicals, which are in turn more stable than primary radicals. Consequently, bromination tends to occur at the most substituted carbon atom. However, achieving selective bromination at a specific primary carbon, such as in the formation of this compound from a suitable precursor, requires careful selection of reagents and conditions to override this inherent reactivity trend.
Optimization of Reagents and Conditions (e.g., N-Bromosuccinimide)
To achieve more selective bromination, particularly at primary positions or allylic and benzylic sites, N-bromosuccinimide (NBS) is a widely employed reagent. numberanalytics.comwikipedia.org NBS serves as a source of bromine radicals under milder conditions than using molecular bromine (Br₂), often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or with photochemical initiation. wikipedia.orgmasterorganicchemistry.com The use of NBS in a nonpolar solvent, such as carbon tetrachloride (CCl₄), helps to maintain a low concentration of Br₂ in the reaction mixture, which in turn favors the desired radical pathway over competing ionic reactions like addition to any potential double bonds. masterorganicchemistry.com
For the synthesis of this compound, a potential precursor would be 2,4-dimethylhexane. The direct bromination of 2-methylhexane (B165397) itself would likely lead to a mixture of isomers, with bromination favored at the tertiary position. By using a precursor like 2,4-dimethylhexane, the target molecule can be envisioned as the product of selective bromination at one of the methyl groups at the C4 position. The reaction conditions, including temperature, solvent, and the concentration of the initiator and NBS, are critical factors that influence the yield and selectivity of the desired product. numberanalytics.com
Below is a table summarizing typical conditions for radical bromination.
| Parameter | Condition | Purpose |
| Reagent | N-Bromosuccinimide (NBS) | Provides a controlled source of bromine radicals. numberanalytics.comwikipedia.org |
| Initiator | Azobisisobutyronitrile (AIBN) or light (hν) | Initiates the radical chain reaction. wikipedia.org |
| Solvent | Carbon tetrachloride (CCl₄) or other inert solvent | Minimizes ionic side reactions. wikipedia.org |
| Temperature | Reflux or appropriate for initiator | Provides energy for homolytic cleavage. wikipedia.org |
Alkylation Reactions in the Preparation of Substituted Bromohexanes
Alkylation reactions offer an alternative and often more controlled route to substituted bromohexanes. This strategy involves the formation of carbon-carbon bonds, typically by reacting an organometallic reagent with an appropriate electrophile. For instance, a Grignard reagent, formed by reacting an alkyl or aryl halide with magnesium, can act as a nucleophile in reactions with other alkyl halides.
In the context of synthesizing this compound, one could envision a convergent approach. For example, a Grignard reagent derived from a brominated C4 fragment could be reacted with a C4 fragment containing a leaving group to assemble the eight-carbon skeleton. However, a more plausible strategy would involve the alkylation of a larger precursor. For instance, a suitable ketone or aldehyde could be reacted with an organometallic reagent to introduce the isobutyl group found in this compound, followed by conversion of the resulting alcohol to the desired bromide.
Recent advances have also demonstrated the utility of nickel-catalyzed C-H bond alkylation, which allows for the direct coupling of heteroarenes with unactivated primary alkyl halides. mdpi.com While not directly applicable to the synthesis of this compound from simple alkanes, these methods highlight the ongoing development of powerful alkylation techniques that could be adapted for complex molecule synthesis.
Derivatization from Precursors and Advanced Synthetic Strategies
A common and highly effective strategy for synthesizing complex molecules like this compound involves the derivatization of a precursor molecule that already contains the desired carbon skeleton. A primary alcohol with the corresponding 2-methylhexane backbone would be an ideal starting material. This alcohol can be converted into the target alkyl bromide through various methods.
One established method is the Appel reaction, which utilizes triphenylphosphine (B44618) and a carbon tetrahalide (e.g., carbon tetrabromide) to convert alcohols to alkyl halides. This reaction generally proceeds with inversion of configuration if a chiral center is present. Another approach involves the use of phosphorus tribromide (PBr₃), which is a classic and effective reagent for converting primary and secondary alcohols to their corresponding bromides.
Furthermore, a process involving the reaction of an alcohol with thionyl chloride to form a chlorosulfite intermediate, which is then reacted with a brominating agent, has also been described. google.com These derivatization methods offer a high degree of control and are often high-yielding, making them attractive for targeted synthesis.
The table below outlines common reagents for the conversion of alcohols to alkyl bromides.
| Reagent | Description |
| Phosphorus Tribromide (PBr₃) | A classic reagent for converting primary and secondary alcohols to alkyl bromides. |
| Triphenylphosphine/Carbon Tetrabromide (PPh₃/CBr₄) | The Appel reaction, which proceeds with inversion of configuration at a chiral center. |
| Thionyl Chloride followed by a Brominating Agent | A two-step process involving a chlorosulfite intermediate. google.com |
Stereoselective Synthesis of Chiral Alkyl Bromides
The structure of this compound contains a chiral center at the fourth carbon atom. Therefore, the synthesis of enantiomerically pure or enriched forms of this compound requires stereoselective methods. msu.edu The preferential formation of one stereoisomer over another is a key goal in modern organic synthesis, particularly for applications in pharmaceuticals and materials science.
One approach to achieving stereoselectivity is to start with a chiral precursor. For example, if a chiral alcohol with the desired 2-methylhexane backbone is used, its conversion to the bromide using a method that proceeds with a known stereochemical outcome (e.g., inversion or retention of configuration) will yield a chiral alkyl bromide. For instance, the reaction of a chiral alcohol with tri-n-octylphosphine and carbon tetrabromide has been shown to proceed with inversion of configuration. researchgate.net
Alternatively, asymmetric alkylation reactions can be employed to create the chiral center with a high degree of stereocontrol. Phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts has been successfully used for the asymmetric alkylation of glycinate (B8599266) Schiff bases with racemic secondary alkyl halides, achieving high enantio- and diastereoselectivities. organic-chemistry.org Such methodologies could potentially be adapted to construct the chiral framework of this compound.
Another advanced strategy involves the stereoselective synthesis and retentive trapping of α-chiral secondary alkyllithiums. nih.gov This method allows for the formation of a chiral organolithium species from a chiral alkyl iodide with high retention of configuration, which can then be quenched with an electrophile to yield a stereodefined product. nih.gov These sophisticated techniques offer powerful tools for the synthesis of specific stereoisomers of chiral alkyl bromides like this compound.
Reactivity and Mechanistic Studies of 4 Bromomethyl 2 Methylhexane
Nucleophilic Substitution Reactions of the Bromomethyl Moiety
The core reactivity of 4-(bromomethyl)-2-methylhexane centers on the carbon-bromine bond. The bromine atom is an effective leaving group, and the carbon to which it is attached is electrophilic, making it a target for nucleophiles. libretexts.org These reactions involve the replacement of the bromide ion by a nucleophile and can proceed through different mechanistic pathways.
Investigations into SN2 Reaction Pathways, Including Stereochemical Outcomes
The bimolecular nucleophilic substitution (SN2) reaction is the dominant substitution pathway for primary alkyl halides. savemyexams.com This mechanism occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. weebly.com The reaction rate is dependent on the concentrations of both the alkyl halide and the nucleophile. youtube.com
For this compound, the primary carbon of the bromomethyl group is relatively unhindered and accessible to nucleophilic attack. The SN2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the electrophilic carbon is a chiral center. pearson.com In the case of this compound, the reaction occurs at the achiral CH₂Br carbon. Therefore, the reaction itself does not result in an inversion of a stereocenter. The pre-existing chirality at the C4 carbon of the hexane (B92381) chain is retained throughout the reaction.
Example SN2 Reaction: The reaction with sodium cyanide proceeds via an SN2 mechanism to yield 5,7-dimethyl-1-cyanohexane.
Elimination Reactions to Form Unsaturated Hydrocarbons
In the presence of a base, this compound can undergo an elimination reaction, where a hydrogen atom and the bromine atom are removed from adjacent carbons to form an alkene.
E1 Pathway Studies
Similar to the SN1 pathway, the unimolecular elimination (E1) mechanism proceeds through a carbocation intermediate. byjus.com The rate-determining step is the formation of this carbocation, meaning the reaction follows first-order kinetics. libretexts.org Because this compound is a primary alkyl halide, it cannot readily form the necessary high-energy primary carbocation. libretexts.org Therefore, the E1 pathway is not a significant reaction channel for this compound under typical conditions. libretexts.org
E2 Pathway Studies and Regiochemical Control
The bimolecular elimination (E2) mechanism is a concerted, one-step process where the base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. libretexts.org This pathway is favored by strong bases and is the primary elimination mechanism for primary alkyl halides. youtube.com The reaction rate is second-order, depending on the concentration of both the substrate and the base. byjus.com
For this compound, the base abstracts a proton from the C4 carbon, which is the only carbon adjacent to the bromomethyl group. This results in the formation of a single constitutional isomer, 4-methylene-2-methylhexane.
The regiochemistry of E2 reactions is often governed by Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product when there is a choice of non-equivalent beta-hydrogens. libretexts.org In this specific case, there is only one possible beta-hydrogen on the C4 carbon that can be removed, leading to a single, specific exocyclic alkene product. The use of a strong, sterically hindered base, such as potassium tert-butoxide (KOtBu), strongly favors the E2 pathway over the competing SN2 reaction.
Table 3: Comparison of E1 and E2 Pathways for this compound
| Feature | E1 Pathway | E2 Pathway |
|---|---|---|
| Mechanism | Two steps, via carbocation byjus.com | One concerted step libretexts.org |
| Substrate Suitability | Very Poor (Primary Halide) libretexts.org | Good |
| Base Requirement | Weak base sufficient libretexts.org | Strong base required/favored libretexts.org |
| Kinetics | First-order: rate = k[RX] libretexts.org | Second-order: rate = k[RX][Base] byjus.com |
| Major Product | Not observed | 4-Methylene-2-methylhexane |
Stereochemical Investigations of 4 Bromomethyl 2 Methylhexane
Analysis of Chiral Centers and Potential Stereoisomerism
The molecular structure of 4-(bromomethyl)-2-methylhexane contains two stereogenic centers, also known as chiral centers. A chiral center is a carbon atom bonded to four different groups. In this molecule, these centers are located at the C2 and C4 positions of the hexane (B92381) backbone.
The structure is as follows: CH₃-CH(CH₃)-CH₂-CH(CH₂Br)-CH₂-CH₃ (The chiral centers are marked with an asterisk *)
Carbon-2 (C2): This carbon is attached to a hydrogen atom (-H), a methyl group (-CH₃), an isobutyl group containing the bromomethyl moiety (-CH₂CH(CH₂Br)CH₂CH₃), and another methyl group from the main chain (-CH₃).
Carbon-4 (C4): This carbon is bonded to a hydrogen atom (-H), a bromomethyl group (-CH₂Br), an ethyl group (-CH₂CH₃), and an isobutyl group (-CH₂CH(CH₃)CH₃).
The presence of two distinct chiral centers means that the molecule can exist in multiple stereoisomeric forms. The maximum number of possible stereoisomers can be calculated using the formula 2ⁿ, where 'n' is the number of chiral centers. For this compound, with n=2, there are 2² = 4 possible stereoisomers.
These stereoisomers consist of two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. The relationship between the four isomers is detailed in the table below.
| Configuration | Stereoisomer Relationship |
|---|---|
| (2R, 4R) | Enantiomers |
| (2S, 4S) | |
| (2R, 4S) | Enantiomers |
| (2S, 4R) | |
| (2R, 4R) and (2R, 4S) | Diastereomers |
| (2R, 4R) and (2S, 4R) | Diastereomers |
| (2S, 4S) and (2R, 4S) | Diastereomers |
| (2S, 4S) and (2S, 4R) | Diastereomers |
Diastereoselective and Enantioselective Synthetic Approaches
The synthesis of a specific stereoisomer of this compound requires stereocontrolled methods. Enantioselective and diastereoselective syntheses aim to produce a single enantiomer or diastereomer in excess. pressbooks.pub Such approaches are crucial when only one stereoisomer possesses the desired activity or property.
Common strategies include the use of chiral catalysts, chiral auxiliaries, or starting materials derived from the "chiral pool."
Enantioselective Synthesis: This approach creates a preference for the formation of one enantiomer over the other.
Asymmetric Catalysis: Chiral catalysts, such as transition metal complexes with chiral ligands (e.g., palladium complexes with (R)-BINAP), can create a chiral environment for the reaction. pressbooks.pub For instance, an enantioselective bromination or an asymmetric hydrogenation of a suitable precursor could establish the desired stereochemistry at one or both chiral centers. The Sharpless asymmetric epoxidation is a well-known example of this type of catalysis for creating chiral alcohols, which can be precursors to alkyl halides. pressbooks.pub
Enzymatic Resolution: Enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.
Diastereoselective Synthesis: This method aims to control the relative stereochemistry between the two chiral centers.
Substrate Control: A pre-existing chiral center in the starting material can influence the stereochemical outcome of a reaction that forms a second chiral center. For example, the diastereoselective synthesis of a related compound, (2S,4R)‐4‐methylhex‐5‐en‐2‐ol, demonstrates how the stereochemistry of a new center can be directed by an existing one. researchgate.net
Reagent Control: Using a chiral reagent can favor the formation of one diastereomer. Evans auxiliaries are a classic example, where a chiral auxiliary is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction before being cleaved.
| Synthetic Strategy | Description | Key Reagents/Methods | Outcome |
|---|---|---|---|
| Asymmetric Catalysis | A small amount of a chiral catalyst creates a chiral environment, favoring the formation of one enantiomer. | Chiral ligands (e.g., BINAP), Sharpless epoxidation reagents. pressbooks.pub | High enantiomeric excess (ee). |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct a stereoselective reaction. | Evans auxiliaries, proline. google.com | High diastereomeric excess (de). |
| Chiral Pool Synthesis | Utilizes readily available, enantiomerically pure natural products as starting materials. | Amino acids, terpenes, carbohydrates. | Preservation of chirality in the final product. |
Stereochemical Course of Nucleophilic Substitution Reactions
The reactive site in this compound for nucleophilic substitution is the primary carbon of the bromomethyl (-CH₂Br) group. Primary alkyl halides are highly susceptible to the Sₙ2 (bimolecular nucleophilic substitution) mechanism, especially in the presence of strong nucleophiles and polar aprotic solvents. organicchemistrytutor.comlibretexts.org
The key characteristics of an Sₙ2 reaction are:
Concerted Mechanism: The reaction occurs in a single step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide ion) departs. organicchemistrytutor.com
Backside Attack: The nucleophile approaches the carbon atom from the side opposite to the leaving group. numberanalytics.com
Inversion of Stereochemistry: This backside attack results in an inversion of the configuration at the reaction center. numberanalytics.comlibretexts.org
However, in this compound, the carbon atom undergoing substitution (the one in the -CH₂Br group) is not a chiral center. Therefore, a nucleophilic substitution reaction at this position will not cause an inversion of the stereochemistry at the existing chiral centers, C2 and C4. The absolute configurations at C2 and C4 will be retained during the reaction.
For example, if the starting material is (2R, 4R)-4-(bromomethyl)-2-methylhexane, an Sₙ2 reaction with a nucleophile (e.g., cyanide, CN⁻) will yield (2R, 4R)-5-methyl-3-(propyl)heptanenitrile, with the stereochemistry at C2 and C4 remaining unchanged.
While the configuration of the chiral centers is not altered, their presence does impact the reaction. The steric bulk around the chiral centers can influence the rate of the Sₙ2 reaction. libretexts.org Increased steric hindrance near the reaction site can slow down the approach of the nucleophile, thereby decreasing the reaction rate compared to a less hindered, linear alkyl halide. libretexts.orglibretexts.org
The alternative Sₙ1 mechanism, which involves the formation of a carbocation intermediate, is highly unlikely for this primary halide due to the instability of the resulting primary carbocation. If an Sₙ1 reaction were to occur at a chiral center, it would typically lead to racemization, producing a mixture of enantiomers. libretexts.orgdokumen.pub
Methodologies for the Separation and Characterization of Stereoisomers
Once a mixture of stereoisomers of this compound is synthesized, specific analytical techniques are required to separate and characterize them.
Separation of Stereoisomers:
Chiral Chromatography: This is the most powerful technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Various types of CSPs are available, including those based on Pirkle phases, cyclodextrins, and macrocyclic glycopeptides. libretexts.orglcms.czsigmaaldrich.com Diastereomers, having different physical properties, can often be separated using standard (achiral) chromatography techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Indirect Separation: This method involves reacting the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent (CDA). libretexts.org This converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using conventional chromatography. Afterward, the chiral auxiliary can be removed to yield the pure, separated enantiomers.
Characterization of Stereoisomers:
Polarimetry: This technique measures the rotation of plane-polarized light by a chiral substance. Enantiomers rotate light by equal amounts but in opposite directions. A racemic mixture (a 50:50 mix of enantiomers) is optically inactive.
Mass Spectrometry (MS): While enantiomers have identical mass spectra, MS is often coupled with chiral chromatography (LC-MS or GC-MS) to identify the separated isomers based on their mass-to-charge ratio after they elute from the chiral column at different times. lcms.cz
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (2S,4R)-4-methylhex-5-en-2-ol |
| (+)R-2-methyl-hexane-1,2-diol |
| (2R, 4R)-5-methyl-3-(propyl)heptanenitrile |
| (R)-BINAP ((R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) |
| Proline |
Spectroscopic Characterization Methodologies in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C, researchers can deduce the connectivity and stereochemistry of a compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In ¹H NMR spectroscopy, the chemical shift (δ), signal splitting (multiplicity), and integration of the signals provide a wealth of information about the number and types of protons and their neighboring atoms. For 4-(Bromomethyl)-2-methylhexane, the presence of several non-equivalent protons would result in a complex spectrum. The protons on the carbon bearing the bromine atom are expected to be deshielded and thus appear at a lower field (higher ppm value) compared to other alkyl protons. prospre.cadocbrown.infolibretexts.org The protons of the methyl groups would appear at a higher field (lower ppm value). libretexts.org The integration of each signal corresponds to the number of protons it represents. libretexts.org
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| CH₃ (at C2) | ~0.9 | Doublet | 6H |
| CH₃ (of ethyl group) | ~0.9 | Triplet | 3H |
| CH₂ (of ethyl group) | ~1.4 | Quartet | 2H |
| CH₂ (at C3) | ~1.2-1.6 | Multiplet | 2H |
| CH (at C2) | ~1.5-1.8 | Multiplet | 1H |
| CH (at C4) | ~1.7-2.0 | Multiplet | 1H |
| CH₂Br | ~3.4-3.6 | Doublet | 2H |
Note: This is a predicted table based on typical chemical shifts of similar functional groups. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal. hw.ac.uk In this compound, due to its asymmetry, all eight carbon atoms are chemically non-equivalent and would therefore be expected to produce eight distinct signals in the broadband-decoupled ¹³C NMR spectrum. The carbon atom bonded to the electronegative bromine atom (C-Br) will be significantly deshielded and appear at a lower field compared to the other sp³ hybridized carbons. cheminfo.orgdocbrown.info The chemical shifts of the other alkyl carbons would appear at higher fields. docbrown.info
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 (CH₃ of ethyl) | ~10-15 |
| C2' (CH₃ at C2) | ~22-25 |
| C5 (CH₂ of ethyl) | ~25-30 |
| C2 (CH) | ~25-35 |
| C3 (CH₂) | ~30-40 |
| C1' (CH₂Br) | ~35-45 |
| C4 (CH) | ~40-50 |
| C6 (CH₃ at C2) | ~22-25 |
Note: This is a predicted table based on typical chemical shifts of similar functional groups. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. For this compound (C₈H₁₇Br), the molecular weight is approximately 193.12 g/mol . nih.gov
A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). researchgate.net The fragmentation of alkyl halides in the mass spectrometer often involves the cleavage of the carbon-halogen bond, leading to the loss of a bromine radical. researchgate.net Therefore, a prominent peak corresponding to the [M-Br]⁺ fragment (C₈H₁₇⁺) at m/z ≈ 113 would be expected. Further fragmentation of the alkyl chain would lead to a series of smaller carbocation fragments. msu.edudocbrown.info The most stable carbocations will typically give rise to the most abundant peaks in the spectrum. docbrown.info
Predicted Major Fragments in the Mass Spectrum of this compound
| m/z Value | Predicted Fragment Ion | Notes |
| 192/194 | [C₈H₁₇Br]⁺ | Molecular ion peaks ([M]⁺ and [M+2]⁺) |
| 113 | [C₈H₁₇]⁺ | Loss of Br radical |
| 85 | [C₆H₁₃]⁺ | Fragmentation of the alkyl chain |
| 57 | [C₄H₉]⁺ | Common and often stable butyl cation |
| 43 | [C₃H₇]⁺ | Common and often stable propyl cation |
Note: This is a predicted table based on general fragmentation patterns of alkyl bromides. The relative intensities of the peaks would depend on the stability of the fragment ions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While the IR spectrum of an alkyl halide is often dominated by C-H and C-C bond vibrations, specific absorptions can indicate the presence of the carbon-halogen bond. pressbooks.pub
For this compound, the most characteristic absorption would be the C-Br stretching vibration, which typically appears in the fingerprint region of the spectrum, between 690 and 515 cm⁻¹. nih.gov The C-H stretching vibrations of the alkyl groups will be observed as strong absorptions in the range of 2850-2960 cm⁻¹. docbrown.infolibretexts.org Additionally, C-H bending vibrations for CH₂, and CH₃ groups are expected in the 1470-1365 cm⁻¹ region. docbrown.info A C-H wagging vibration for the -CH₂Br group may also be observed around 1300-1150 cm⁻¹. nih.gov
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2850-2960 | C-H stretch (alkane) | Strong |
| 1470-1435 | C-H bend (CH₂) | Medium |
| 1385-1370 | C-H bend (CH₃) | Medium |
| 1300-1150 | C-H wag (-CH₂Br) | Medium-Weak |
| 690-515 | C-Br stretch | Medium-Strong |
Note: This is a predicted table based on typical IR absorption frequencies for alkyl halides.
X-ray Diffraction Studies for Solid-State Structure Determination
Currently, there are no publicly available X-ray diffraction studies for this compound in the searched databases. The compound is a liquid at room temperature, which would necessitate specialized crystallization techniques, such as in-situ cryocrystallography, to obtain a single crystal suitable for X-ray diffraction analysis. If such a study were to be conducted, it would provide unambiguous confirmation of the compound's structure, including the stereochemistry at its chiral centers.
Applications of 4 Bromomethyl 2 Methylhexane As a Versatile Building Block
Intermediate in Complex Organic Molecule Synthesis
The primary application of 4-(bromomethyl)-2-methylhexane in research is as an intermediate for the synthesis of more complex organic molecules. Its utility lies in the carbon-bromine bond of the bromomethyl group, which serves as a site for nucleophilic substitution reactions. In these reactions, the bromine atom, being a good leaving group, is displaced by a wide range of nucleophiles to form new carbon-carbon or carbon-heteroatom bonds.
This reactivity allows for the incorporation of the 2-methylhexyl group into larger molecular frameworks. For instance, in the synthesis of potential biologically active compounds or specialty chemicals, this alkyl halide can be used to append its specific branched alkyl chain onto a core structure, which can be critical for modulating properties such as solubility, lipophilicity, and binding affinity. The reaction typically proceeds via an SN2 mechanism, which is characteristic of primary alkyl halides.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CH₂CN) |
| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (-CH₂OH) |
| Alkoxide | Sodium Ethoxide (NaOEt) | Ether (-CH₂OEt) |
| Amine | Ammonia (NH₃) | Primary Amine (-CH₂NH₂) |
Utilization in the Development of Functional Materials
In material science, this compound serves as a potential building block for modifying or synthesizing functional materials. smolecule.com The reactive bromomethyl handle can be used to graft the 2-methylhexyl unit onto polymer backbones or surfaces. This process, known as polymer functionalization or surface modification, can significantly alter the properties of the base material.
For example, attaching this branched aliphatic group to a polymer chain can increase its free volume, lower its glass transition temperature (Tg), and enhance its solubility in nonpolar organic solvents. The lipophilic nature of the alkyl chain can be exploited to create hydrophobic or amphiphilic materials when attached to a hydrophilic polymer backbone. While specific research detailing the use of this exact molecule is not prominent, its structural motifs are relevant in the design of materials like specialty polymers, coatings, and liquid crystals where precise control over physical properties is required. smolecule.com
Integration into Click Chemistry Reactions for Bioconjugation and Material Science
While not a direct participant in click chemistry, this compound is an excellent precursor to a reagent that is. smolecule.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, involves the reaction between an azide (B81097) and a terminal alkyne to form a stable triazole linkage. idtdna.combroadpharm.com
The bromomethyl group of this compound can be readily converted into an azidomethyl group via a simple nucleophilic substitution reaction with an azide salt, such as sodium azide (NaN₃). The resulting compound, 4-(azidomethyl)-2-methylhexane, is an azide-functionalized building block. This azide can then be "clicked" onto any molecule or surface bearing a terminal alkyne group. This two-step process provides a robust and highly efficient method for covalently linking the 2-methylhexyl moiety to biomolecules like peptides and oligonucleotides or for the functionalization of material surfaces. smolecule.comidtdna.comglenresearch.com
Table 2: Two-Step Process for Click Chemistry Integration
| Step | Reaction | Reagents | Product | Purpose |
|---|---|---|---|---|
| 1. Azide Formation | Nucleophilic Substitution | This compound, Sodium Azide (NaN₃) | 4-(Azidomethyl)-2-methylhexane | Preparation of the click-reactive azide. |
Precursor in the Synthesis of Advanced Chemical Intermediates
Beyond its direct use in substitution reactions, this compound is a precursor for other valuable and advanced chemical intermediates. acints.com The transformation of the bromomethyl group into different functionalities dramatically expands its synthetic utility.
A key transformation is the formation of a Grignard reagent, 4-(2-methylhexyl)methylmagnesium bromide, by reacting the alkyl halide with magnesium metal. This organometallic compound is a potent carbon nucleophile, capable of forming new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters. This provides a powerful tool for carbon chain extension and the construction of complex molecular skeletons.
Other important transformations include:
Nitrile Synthesis: Reaction with sodium cyanide produces 5,7-dimethyl-octanenitrile. Nitriles are versatile intermediates that can be hydrolyzed to carboxylic acids or reduced to primary amines.
Phosphonium (B103445) Salt Formation: Reaction with triphenylphosphine (B44618) (PPh₃) yields a phosphonium salt. These salts are precursors to Wittig reagents, which are used to convert aldehydes and ketones into alkenes.
Role as a Research Tool for Mechanistic Studies in Alkyl Halide Chemistry
In the field of physical organic chemistry, alkyl halides are fundamental substrates for studying reaction mechanisms. rsc.org this compound is a structurally interesting, though not widely studied, candidate for such research. As a primary alkyl halide, it is expected to favor SN2 substitution and E2 elimination pathways.
Its specific structure, featuring a branched alkyl chain with steric bulk located at the C2 position (gamma to the reactive center), makes it a useful substrate for probing the steric sensitivity of various chemical transformations. rsc.org For example, in studies of nickel-catalyzed cross-coupling reactions, comparing the reactivity of this compound to that of simpler primary alkyl halides like 1-bromobutane (B133212) could provide valuable insight into how steric hindrance away from the immediate reaction site influences the rate and efficiency of oxidative addition to the metal catalyst. rsc.orgrsc.org Such studies are crucial for developing more efficient and selective catalytic systems for C-C bond formation. nih.govchemrxiv.org
Based on a comprehensive search of available scientific literature, there are no specific theoretical or computational studies published that focus exclusively on the chemical compound “this compound.” Research detailing its quantum chemical calculations, molecular dynamics simulations, or computational modeling of its reaction mechanisms is not present in the accessible public domain.
Therefore, it is not possible to provide a detailed article with research findings and data tables on the following requested topics:
Theoretical and Computational Studies of 4 Bromomethyl 2 Methylhexane
Computational Modeling of Reaction Mechanisms and Transition States
While general principles of computational chemistry could be applied to theoretically study this molecule, no such specific research has been performed and published. Consequently, the data required to generate the requested scientifically accurate content does not exist.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
